(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzylation: The phenol group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting benzylated product is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine acetate
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine sulfate
Uniqueness
Compared to its analogs, (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the benzyloxy group provides unique chemical properties that can be exploited in synthetic and biological studies.
Properties
Molecular Formula |
C15H18ClNO |
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Molecular Weight |
263.76 g/mol |
IUPAC Name |
(1R)-1-(4-phenylmethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
XJBKNHBEEYFRGQ-UTONKHPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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